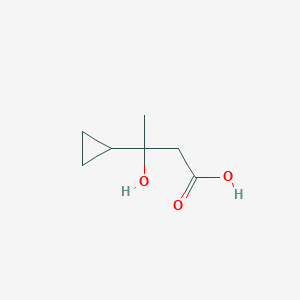

3-Cyclopropyl-3-hydroxybutanoic acid

Descripción general

Descripción

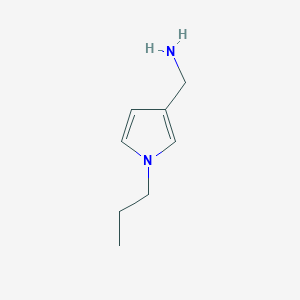

3-Cyclopropyl-3-hydroxybutanoic acid is a chemical compound with the molecular formula C7H12O3 and a molecular weight of 144.17 . It is used for research purposes .

Synthesis Analysis

The synthesis of 3-Hydroxybutanoic acid and its derivatives has been a subject of research. One method involves the depolymerization of Poly[®-3-hydroxybutyric acid] (PHB) to produce ®-3-Hydroxybutanoic acid and its methyl ester . Another study discusses the chemical synthesis of functionalized atactic poly(3-hydroxybutanoic acid) and its copolymers .Chemical Reactions Analysis

While specific chemical reactions involving 3-Cyclopropyl-3-hydroxybutanoic acid were not found, there are studies discussing the protodeboronation of alkyl boronic esters, which are valuable building blocks in organic synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Hydroxybutanoic acid, a related compound, include a boiling point of 223.46°C and a melting point of 33.91°C .Aplicaciones Científicas De Investigación

Chemical Research

“3-Cyclopropyl-3-hydroxybutanoic acid” is a chemical compound with the molecular formula C7H12O3 . It is used in chemical research, particularly in the fields of organic and medicinal chemistry . The compound’s properties, such as its molecular weight and purity, are often analyzed using techniques like NMR, HPLC, LC-MS, and UPLC .

Biodiesel Additive

One of the significant applications of “3-Cyclopropyl-3-hydroxybutanoic acid” is as a bifunctional biodiesel additive . The compound’s thermo-kinetic aspects were investigated using density functional theory (DFT), specifically the M06-2X theoretical level in conjunction with the cc-pVTZ basis set . The degradation mechanism was divided into 16 pathways, comprising 6 complex fissions and 10 barrierless reactions .

Biofuel Research

“3-Cyclopropyl-3-hydroxybutanoic acid” is also used in biofuel research . Biofuel represents a crucial form of renewable energy with the capacity to tackle fundamental worldwide challenges like environmental pollution and energy shortages . One specific biofuel variant, biodiesel, consists of alkyl ester fatty acids with long chains (12−20 carbon atoms) derived from biomass, including plants and animals .

Pharmaceutical Testing

This compound is used for pharmaceutical testing . High-quality reference standards are essential for accurate results in pharmaceutical research .

Environmental Impact Analysis

The environmental impact of “3-Cyclopropyl-3-hydroxybutanoic acid” is also studied . The compound’s bioaccumulation, volatilization from water, removal in wastewater treatment, and persistence time are all factors considered in these analyses .

Thermochemistry and Chemical Kinetics

The compound is used in the study of thermochemistry and chemical kinetics . The thermo-kinetic aspects of 3-hydroxybutyric acid (3-HBA) pyrolysis in the gas phase were investigated . Energy profiles were calculated and supplemented with computations of rate coefficients and branching ratios over the temperature range of 600−1700 K at a pressure of 1 bar using transition state theory (TST) and Rice−Ramsperger−Kassel−Marcus (RRKM) methods .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s known that 3-hydroxybutanoic acid, a related compound, interacts with various enzymes and proteins in the body .

Mode of Action

It’s likely that it interacts with its targets in a similar manner to 3-hydroxybutanoic acid, leading to changes in cellular processes .

Biochemical Pathways

3-Cyclopropyl-3-hydroxybutanoic acid is likely involved in similar biochemical pathways as 3-hydroxybutanoic acid. One such pathway is the reversed fatty acid β-oxidation pathway, where 3-hydroxybutanoic acid is synthesized from glucose . The compound may also be involved in antioxidative stress pathways, as suggested by single-cell transcriptome analysis .

Pharmacokinetics

The compound’s stability and thermochemistry have been investigated .

Result of Action

It’s known that 3-hydroxybutanoic acid can influence the expression of antioxidative stress genes, such as metallothionein 2 (mt2a), suggesting that it may help cells resist oxidative stress .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Cyclopropyl-3-hydroxybutanoic acid. For instance, temperature can affect the compound’s stability and its reactions . Additionally, the compound’s action may be influenced by the presence of other substances in the environment .

Propiedades

IUPAC Name |

3-cyclopropyl-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-7(10,4-6(8)9)5-2-3-5/h5,10H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFXQJBFHPQYFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(C1CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclopropyl-3-hydroxybutanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-bromo-1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1528558.png)

![5-(tert-butoxycarbonyl)-1-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1528562.png)

![(E)-Tert-butyl 5-(3-methoxy-3-oxoprop-1-EN-1-YL)-1H-pyrazolo[3,4-B]pyridine-1-carboxylate](/img/structure/B1528571.png)

![Tert-butyl (4-bromo-2-(tert-butyl)oxazolo[4,5-C]pyridin-7-YL)carbamate](/img/structure/B1528572.png)